Cas no 1936273-38-9 (4-iodo-3-methylisoxazole-5-carbaldehyde)

4-Iodo-3-methylisoxazole-5-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key advantages include a reactive aldehyde group and an iodine substituent, enabling diverse functionalization through cross-coupling reactions, nucleophilic substitutions, or condensation reactions. The isoxazole core provides stability while allowing further derivatization, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its ability to serve as a scaffold for targeted modifications. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity.
4-iodo-3-methylisoxazole-5-carbaldehyde structure
1936273-38-9 structure
Product Name:4-iodo-3-methylisoxazole-5-carbaldehyde
CAS No:1936273-38-9
MF:C5H4INO2
MW:236.995233535767
CID:5153147
Update Time:2025-05-24

4-iodo-3-methylisoxazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-iodo-3-methylisoxazole-5-carbaldehyde
    • 5-Isoxazolecarboxaldehyde, 4-iodo-3-methyl-
    • Inchi: 1S/C5H4INO2/c1-3-5(6)4(2-8)9-7-3/h2H,1H3
    • InChI Key: ZFEZFQYTKQZHGJ-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=C(I)C(C)=N1

4-iodo-3-methylisoxazole-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM513106-1g
4-Iodo-3-methylisoxazole-5-carbaldehyde
1936273-38-9 97%
1g
$446 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD436017-1g
4-Iodo-3-methylisoxazole-5-carbaldehyde
1936273-38-9 97%
1g
¥3087.0 2023-03-12

Additional information on 4-iodo-3-methylisoxazole-5-carbaldehyde

4-Iodo-3-Methylisoxazole-5-Carbaldehyde: A Comprehensive Overview

The compound with CAS No. 1936273-38-9, known as 4-iodo-3-methylisoxazole-5-carbaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an aldehyde group at the 5-position and an iodine atom at the 4-position, along with a methyl group at the 3-position, makes this molecule unique and valuable for various applications.

Isoxazoles are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The 4-iodo substitution in this compound introduces additional reactivity due to the electron-withdrawing nature of the iodine atom, making it a promising candidate for further functionalization. Recent studies have highlighted the potential of such compounds in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents.

The synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde involves a multi-step process that typically begins with the preparation of the parent isoxazole ring. Researchers have employed various strategies, including cyclization reactions and nucleophilic substitutions, to construct this molecule efficiently. One notable approach involves the reaction of an appropriate aldehyde with an amino ketone derivative under acidic conditions, followed by iodination to introduce the iodine atom at the desired position.

Recent advancements in green chemistry have also influenced the synthesis of this compound. For instance, microwave-assisted synthesis has been explored as a more sustainable method to achieve higher yields and shorter reaction times. Such innovations not only enhance the efficiency of production but also align with current trends toward environmentally friendly chemical processes.

In terms of applications, 4-iodo-3-methylisoxazole-5-carbaldehyde has shown promise as a building block in medicinal chemistry. Its structure allows for further modifications, such as alkylation or coupling reactions, to generate more complex molecules with potential therapeutic effects. For example, researchers have investigated its use as a precursor for designing inhibitors targeting specific enzymes involved in cancer progression.

The aldehyde group present in this compound is particularly valuable for its ability to undergo condensation reactions, such as the formation of imines or enones. These reactions are fundamental in organic synthesis and have been utilized to construct bioactive molecules with intricate architectures. Furthermore, the presence of an iodine atom provides opportunities for radioactive labeling, which is useful in nuclear medicine for diagnostic purposes.

Recent studies have also focused on understanding the electronic properties and reactivity of 4-iodo-3-methylisoxazole-5-carbaldehyde using computational methods. These investigations have provided insights into its potential as a ligand in metal-catalyzed reactions or as a component in supramolecular assemblies. Such research underscores the importance of this compound in advancing our understanding of molecular interactions and catalytic processes.

In conclusion, 4-iodo-3-methylisoxazole-5-carbaldehyde (CAS No. 1936273-38-9) is a versatile and intriguing molecule with significant potential in organic synthesis and drug discovery. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in both academic research and industrial development.

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